Acetonitrile, [(trifluoromethyl)sulfonyl]-
Overview
Description
Acetonitrile, [(trifluoromethyl)sulfonyl]- is a chemical compound characterized by the presence of a trifluoromethylsulfonyl group attached to an acetonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, [(trifluoromethyl)sulfonyl]- typically involves the reaction of acetonitrile with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of acetonitrile, [(trifluoromethyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(trifluoromethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving acetonitrile, [(trifluoromethyl)sulfonyl]- include strong bases, such as sodium hydride, and nucleophiles, such as amines and alcohols . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylsulfonyl group .
Major Products
The major products formed from reactions involving acetonitrile, [(trifluoromethyl)sulfonyl]- depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Acetonitrile, [(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to enhance their stability and activity.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which acetonitrile, [(trifluoromethyl)sulfonyl]- exerts its effects involves the activation of the trifluoromethylsulfonyl group, which can act as an electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile, [(trifluoromethyl)thio]-: This compound has a trifluoromethylthio group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.
Acetonitrile, [(trifluoromethyl)oxy]-: The presence of a trifluoromethyloxy group imparts different chemical properties compared to the trifluoromethylsulfonyl group.
Uniqueness
Acetonitrile, [(trifluoromethyl)sulfonyl]- is unique due to its strong electron-withdrawing trifluoromethylsulfonyl group, which significantly influences its reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2S/c4-3(5,6)10(8,9)2-1-7/h2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKVMGRHRZRDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402427 | |
Record name | Acetonitrile, [(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75988-01-1 | |
Record name | Acetonitrile, [(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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